molecular formula C25H20N2O3 B1680806 methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate CAS No. 174635-53-1

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate

Cat. No. B1680806
M. Wt: 396.4 g/mol
InChI Key: IUMQXQJZIHWLIN-HSZRJFAPSA-N
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Description

This compound is a complex organic molecule that contains a quinoline ring and an amine group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the amine group. One common method for synthesizing quinolines is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid, followed by oxidation with nitrobenzene . The amine group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, an amine group, and a phenyl group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure, but some general predictions can be made based on its functional groups. For example, the amine group might be expected to participate in reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of an amine group might make the compound a weak base .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Protecting-Group-Free Synthesis of 1-Phenylisoquinolin-4-ols : This study presents a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates. The findings highlight how substituents affect reaction conditions and yields, providing a foundation for further exploration of related compounds (Chen et al., 2017).

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : Research into the reactivity of quinoline derivatives towards various reagents reveals pathways to synthesize novel compounds with potential antimicrobial activity. This study underscores the versatility of quinoline derivatives in synthesizing a broad range of chemical entities (Elkholy & Morsy, 2006).

Biological Applications and Pharmacological Potential

Antimalarial Activity of Quinoline Derivatives : A series of quinoline-based compounds were prepared and evaluated for their antimalarial potency against Plasmodium berghei in mice. This research contributes to the development of new antimalarial agents and underscores the therapeutic potential of quinoline derivatives (Werbel et al., 1986).

Fluorescence Studies of N-Aryl-2-aminoquinolines : Investigating the fluorescence properties of N-aryl-2-aminoquinolines provides insights into their potential use in biological applications. The study explores how various factors, such as solvent interactions and substituent effects, influence the fluorescence quantum yields of these compounds (Hisham et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQXQJZIHWLIN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938539
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate

CAS RN

174635-53-1
Record name SB-218795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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